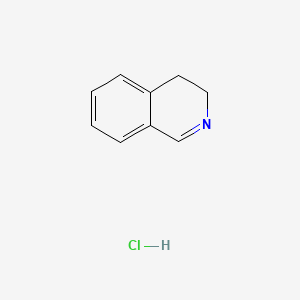

3,4-Dihydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential : The compound is being investigated for its neuropharmacological properties, particularly in the treatment of neurological disorders. Research has shown that derivatives of 3,4-dihydroisoquinoline can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. For instance, a study demonstrated that certain derivatives exhibited potent inhibition of PARP1, suggesting their potential as therapeutic agents in cancer treatment .

Case Study : In a scaffold-hopping study aimed at developing novel antidepressants, compounds derived from 3,4-dihydroisoquinoline were synthesized and tested for their neuroprotective effects on PC12 cells. One compound notably reduced immobility time in forced swim tests, indicating its potential antidepressant activity .

Antioxidant Research

Oxidative Stress Reduction : The antioxidant properties of 3,4-dihydroisoquinoline hydrochloride are being explored for applications in health supplements and cosmetics. Its ability to reduce oxidative stress makes it a candidate for formulations aimed at enhancing cellular health.

Research Findings : Studies have indicated that certain derivatives of 3,4-dihydroisoquinoline can scavenge free radicals effectively, thus providing protective effects against oxidative damage .

Analytical Chemistry

Standardization in Analytical Methods : The compound serves as a standard in various analytical techniques, aiding researchers in the quantification and detection of isoquinoline derivatives in complex mixtures. This application is vital for ensuring the accuracy and reliability of analytical results.

Natural Product Synthesis

Intermediate for Synthesis : this compound is utilized as an intermediate in synthesizing other natural products with potential medicinal properties. Its structural versatility allows it to be modified into various derivatives that may have enhanced biological activities.

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Oxidation Reactions

3,4-Dihydroisoquinoline hydrochloride can be oxidized to isoquinolones or other derivatives under specific conditions:

-

Reagents :

-

Mechanism : Proceeds via a radical pathway, with hydroxide ions acting as oxygen sources .

Table 2: Oxidation Conditions and Yields

| Oxidizing Agent | Conditions | Yield (%) | Source |

|---|---|---|---|

| K₃Fe(CN)₆ (6 equiv.) + KOH | Dioxane/H₂O, room temperature | 69 | |

| FeCl₃ (1.5 equiv.) | Methanol, reflux | 89 |

Reduction Reactions

The compound can be reduced to tetrahydroisoquinoline derivatives using:

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

-

Mechanism : Involves hydride transfer to the aromatic ring.

Substitution Reactions

Electrophilic substitution occurs at positions ortho and para to the methoxy group (if present), using halogenating agents like bromine (Br₂) or sulfuryl chloride (SO₂Cl₂).

Alkylation and Oxidation

Derivatives like 3,3-dimethyl-3,4-dihydroisoquinoline undergo N-alkylation followed by oxidation to form isoquinolinones:

-

Alkylation : Reacted with methyl bromoacetate in acetonitrile at 60°C .

-

Oxidation : Treated with FeCl₃ in methanol, yielding isoquinolinones in 89% yield .

Key Research Findings

-

Pharmacological Applications : Derivatives show promise as PARP inhibitors and carbonic anhydrase inhibitors , with yields and activities dependent on substitution patterns .

-

Radical Pathways : Oxidation often proceeds via radical intermediates, confirmed by mechanistic studies using radical scavengers .

Propriétés

Numéro CAS |

61645-80-5 |

|---|---|

Formule moléculaire |

C9H10ClN |

Poids moléculaire |

167.63 g/mol |

Nom IUPAC |

3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C9H9N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,7H,5-6H2;1H |

Clé InChI |

ASHMWTTWGPKMFF-UHFFFAOYSA-N |

SMILES canonique |

C1CN=CC2=CC=CC=C21.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.